![molecular formula C16H22Cl2N2O B2638569 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 107418-22-4](/img/structure/B2638569.png)

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

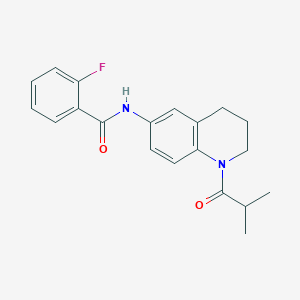

“2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride” is a chemical compound that belongs to the class of aryl ether amines. It is a derivative of 2-phenylethylamine and has two chloride ions1. The compound was first synthesized by Sung et al. in 2001 as a potential anti-tumor agent1.

Synthesis Analysis

The synthesis of this compound involves the reaction between 4-(2-Aminoethyl)phenol and 4-bromophenyl ether in the presence of a base such as potassium carbonate1. The resulting compound is then converted into its dihydrochloride salt form by reacting it with hydrochloric acid1.

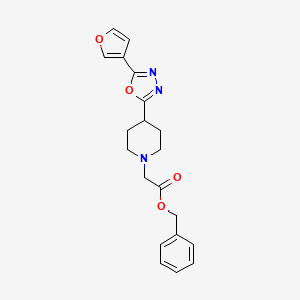

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring, an ether group, and an amine group1. The InChI code for this compound is 1S/C16H20N2O.2ClH/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18;;/h1-8H,9-12,17-18H2;2*1H1.

Chemical Reactions Analysis

Unfortunately, there is no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water1. The melting point of this compound is around 260-265 °C1. It has a molar mass of 353.31 g/mol1.

Scientific Research Applications

Supramolecular Chemistry and Framework Structures :

- Bis(2-aminoethyl)amine and related compounds have been studied for their ability to form novel three-dimensional framework structures through hydrogen bonding interactions. These frameworks involve strong O-H...O- hydrogen bonds and N-H...O hydrogen bonds, creating intricate ladders and sheets that interweave to form a continuous two-dimensional sheet, ultimately generating a three-dimensional framework. This research highlights the potential of such compounds in the development of new materials with unique structural properties (Glidewell et al., 2000).

Chelating Ligands for Metal Complexes :

- The compound and similar amine phenol ligands have been explored as highly flexible chelating agents for group 13 metals (aluminum, gallium, and indium). These ligands, characterized by their hexadentate (N3O3) nature, demonstrate the potential for designing complex metal-ligand systems with specific properties, which could be useful in various areas of chemistry, including catalysis and materials science (Shuang Liu et al., 1993).

Corrosion Inhibition Studies :

- Compounds containing the 2-aminoethyl group, similar to the one , have been evaluated for their effectiveness as corrosion inhibitors. These studies involve the use of density functional theory and molecular dynamics simulations to understand the interaction mechanisms with metal surfaces. Such research is pivotal in industrial applications where corrosion resistance is critical (S. Kaya et al., 2016).

Photolysis and Photoreduction Processes :

- The photoreduction of benzophenone by diphenylamine linked by spacers has been investigated, which is relevant to the study of compounds like 2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride. These studies provide insights into the photoinduced hydrogen abstraction processes, crucial for understanding photochemical reactions in various applications, including organic synthesis and photodynamic therapy (Hiroshi Miyasaki et al., 1992).

One-Electron Oxidation Processes :

- The compound has been studied for its behavior during one-electron oxidation processes, particularly in the context of proton-coupled electron transfer. Such studies are significant in understanding redox processes, which have implications in fields ranging from biochemistry to material science (Ian J. Rhile et al., 2004).

Safety And Hazards

This compound has been found to be relatively safe in scientific experiments1. However, it is important to use the compound in a controlled manner and follow all safety precautions1.

Future Directions

The future directions for this compound could include the development of more efficient methods for synthesizing it, evaluation of its potential as a therapeutic agent for various diseases, exploration of its potential in the development of advanced materials, and investigation of the molecular mechanisms involved in its biological activities1.

properties

IUPAC Name |

2-[4-[4-(2-aminoethyl)phenoxy]phenyl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O.2ClH/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18;;/h1-8H,9-12,17-18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPMWRWDMYDFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)

![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)

![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)